4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid
CAS No.: 62903-07-5
Cat. No.: VC2048621
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62903-07-5 |
|---|---|
| Molecular Formula | C11H11BrO3 |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | 4-(3-bromo-4-methylphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H11BrO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
| Standard InChI Key | NXOCYNUARNHLTD-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Br |
Introduction
Chemical Structure and Properties
Structural Features
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is characterized by a bromine atom at the 3-position and a methyl group at the 4-position of a phenyl ring, which is connected to an oxobutyric acid chain. This arrangement creates a molecule with several reactive functional groups: an aromatic ring, a ketone moiety, a carboxylic acid group, and a bromine substituent. The compound's molecular formula is C11H11BrO3 with a molecular weight of 271.11 g/mol .
Physical and Chemical Properties
The key properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid are summarized in the following table:
Spectroscopic Characteristics
While specific spectroscopic data for 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is limited in the literature, compounds with similar structural features typically show characteristic patterns in various spectroscopic analyses:
NMR Spectroscopy: The 1H NMR spectrum would be expected to show signals for:
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Aromatic protons in the range of δ 7.0-8.0 ppm
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Methyl group protons as a singlet around δ 2.2-2.4 ppm
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Methylene protons from the oxobutyric acid chain in the δ 2.4-3.7 ppm range
IR Spectroscopy: Characteristic absorptions would include:
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Carbonyl stretching for ketone function (~1700 cm-1)
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Carbonyl stretching for carboxylic acid function (~1720-1740 cm-1)
Synthetic Methodologies
Bromination Reactions
The synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid typically involves the bromination of a suitable precursor. A common synthetic route employs the following procedure:
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The aryl ketoacid (either synthesized or commercially available) is dissolved in dichloromethane (0.2 M).
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The solution is cooled to 0°C.
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Bromine (1.1 equivalents) is added dropwise to the reaction mixture.
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The reaction is warmed to room temperature and stirred until completion, as monitored by TLC.
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For reactions with slower kinetics, the mixture may be heated to reflux at 40°C.
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The reaction mixture is concentrated in vacuo to yield the brominated product.
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Further purification may be achieved through recrystallization in dichloromethane .
This synthetic approach has demonstrated yields of approximately 84% for structurally similar compounds .
Optimization Strategies
Several parameters can be optimized to improve the synthesis of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid:
Temperature Control: The bromination reaction is typically conducted at lower temperatures initially (0°C) to ensure regioselectivity, with subsequent warming to room temperature to facilitate reaction completion .
Solvent Selection: While dichloromethane is commonly employed, alternative solvents such as glacial acetic acid may be considered based on specific reaction requirements .
Reaction Monitoring: Careful TLC analysis throughout the reaction process ensures optimal conversion while minimizing side product formation .
Purification Techniques: Recrystallization in appropriate solvents enhances the purity of the final product .
Industrial Production Considerations
For large-scale production, several factors must be addressed:
Safety Protocols: The handling of bromine requires stringent safety measures due to its corrosive and hazardous nature.
Scale-up Challenges: Heat transfer and mixing efficiency become critical factors in larger reaction vessels.
Continuous Flow Systems: Implementation of automated systems can provide better control over reaction conditions and improve consistency in the production process.
Chemical Reactivity and Transformations
Functional Group Reactivity
The chemical behavior of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid is governed by its multiple functional groups:
Bromine Substituent: The bromine atom on the aromatic ring can participate in various reactions:
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Nucleophilic substitution reactions
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Cross-coupling reactions (e.g., Suzuki, Stille)
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Halogen-metal exchange reactions
Carboxylic Acid Group: This functional group can undergo typical transformations:
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Esterification reactions with alcohols
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Amidation reactions with amines
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Reduction to alcohols
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Decarboxylation under specific conditions
Ketone Functionality: The ketone group allows for:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Condensation reactions
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Oxidation processes
Common Reaction Types
Based on the structural features of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, several reaction types are particularly relevant:
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Oxidation Reactions: The compound can undergo oxidation with reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction Reactions: Reducing agents including lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can transform the ketone and/or carboxylic acid functions.
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Substitution Reactions: The bromine substituent can be replaced by nucleophiles such as azides (NaN3) or thiolates (NaSR).
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Esterification: The carboxylic acid moiety readily undergoes esterification, as exemplified by the formation of ethyl 4-(3-bromo-4-methylphenyl)-4-oxobutyrate.
Mechanistic Considerations
The bromination reaction, which is a key step in the synthesis of this compound, typically proceeds through an electrophilic aromatic substitution mechanism:
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Polarization of the bromine molecule
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Electrophilic attack on the aromatic ring
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Formation of a σ-complex (arenium ion)
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Deprotonation to restore aromaticity
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Formation of the brominated product
The methyl group at the 4-position directs the incoming bromine preferentially to the meta position (3-position) through its electron-donating effect, explaining the observed regioselectivity .
Applications and Research Significance
Synthetic Intermediate Functions
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid serves as a versatile building block in organic synthesis:
Building Block for Complex Molecules: The compound's reactive functional groups make it valuable for constructing more complex structures, particularly in pharmaceutical synthesis.
Cross-Coupling Applications: The bromine substituent facilitates cross-coupling reactions for carbon-carbon bond formation, enabling the synthesis of diverse derivatives.
Functional Group Transformations: The ketone and carboxylic acid groups allow for selective modifications to create various derivatives with potential biological activity.
Research Applications
Current research involving 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid focuses on:
Synthetic Methodology Development: Exploring more efficient and environmentally friendly approaches to synthesize and modify the compound .
Biological Activity Investigation: Evaluating potential therapeutic applications based on its structural features and reactivity .
Structure-Activity Relationship Studies: Understanding how structural modifications affect biological properties of derivatives .
Comparative Analysis with Related Compounds
4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid shares structural similarities with several related compounds, providing insight into structure-activity relationships:
Spectroscopic Analysis Methods
NMR Spectroscopy Applications
For confirming the structure of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid, NMR spectroscopy provides critical information:
1H NMR Analysis: This technique reveals characteristic signals for:
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Aromatic protons (δ ~7.0-8.0 ppm)
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Methyl group protons (δ ~2.2-2.4 ppm)
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Methylene protons of the oxobutyric acid chain (δ ~2.4-3.7 ppm)
13C NMR Analysis: This method identifies carbon signals including:
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Carbonyl carbons (δ ~170-175 ppm)
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Aromatic carbons (δ ~125-140 ppm)
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Methylene carbons (δ ~30-40 ppm)
Mass Spectrometry Considerations
Mass spectrometry provides valuable information for structural confirmation:
Molecular Ion Peak: Expected at m/z 271 (corresponding to C11H11BrO3)
Fragmentation Pattern: Characteristic fragments would include:
Computational Analysis Approaches
Computational methods can predict and analyze various properties of 4-(3-Bromo-4-methylphenyl)-4-oxobutyric acid:
DFT Calculations: Geometry optimization at the B3LYP/6-31G(d) level can identify electrophilic sites and predict reactivity patterns.
Molecular Dynamics: Simulation of solvent effects on reaction kinetics can provide insights into optimal reaction conditions.
Docking Studies: Modeling interactions with potential biological targets can predict possible pharmaceutical applications .
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